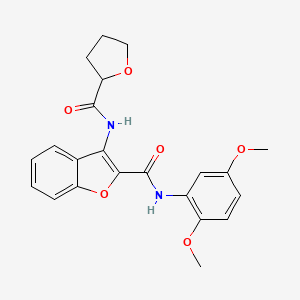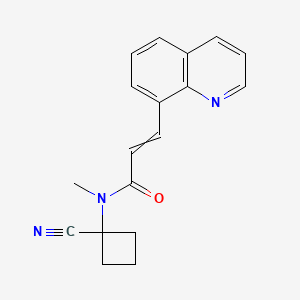
N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide, also known as CCQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CCQ is a member of the class of compounds known as quinoline derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Enaminoketones and esters, particularly cyclic-β-enaminoesters, are crucial intermediates in synthesizing heterocycles and natural products. The unique electrophilic and nucleophilic characteristics of enaminones make them versatile intermediates for various heterocycles synthesis, including pyridine, pyrimidine, and pyrrole derivatives. Enaminones' "enone" character enables them to act as acceptors in both 1,2 and 1,4-additions, serving as scaffolds for annulation to access common motifs in alkaloid structures. Their application extends to creating biologically interesting bicyclic compounds, highlighting their significance in medicinal chemistry and drug development (Negri, Kascheres, & Kascheres, 2004).
Biological Activity of Quinoline Derivatives
Quinoline and quinazoline alkaloids, as N-based heterocyclic compounds, have been extensively studied due to their significant bioactivities. Historical compounds like quinine and camptothecin have paved the way for antimalarial and anticancer drug development. Research has reviewed over 200 molecules from these classes, demonstrating a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory effects. This extensive review suggests new avenues for drug discovery from naturally occurring and modified quinoline and quinazoline alkaloids (Shang et al., 2018).
Corrosion Inhibition
Quinoline derivatives have shown effective anticorrosive properties due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This review highlights quinoline-based compounds as potent anticorrosive materials, emphasizing the need for further exploration of these derivatives in protecting metals against corrosion (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Potential
Quinolines possess a wide spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities, among others. Their clinical significance and the quinoline nucleus's versatility have attracted medicinal chemists to develop new chemotherapeutic agents. The review of patents filed between 2013 and 2015 related to quinoline derivatives indicates a growing interest in this pharmacophore for developing new drugs (Hussaini, 2016).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(18(13-19)10-4-11-18)16(22)9-8-15-6-2-5-14-7-3-12-20-17(14)15/h2-3,5-9,12H,4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQOZVOQXDOSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC2=C1N=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

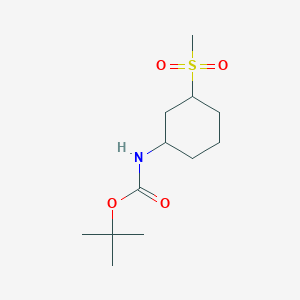
![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)
![N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2553103.png)
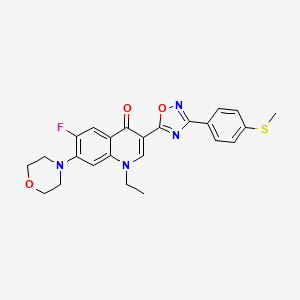
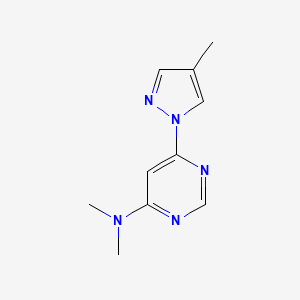
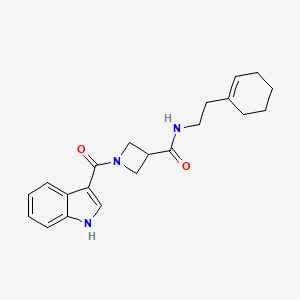
![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)
![Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2553110.png)
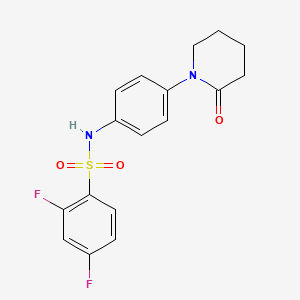
![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)
